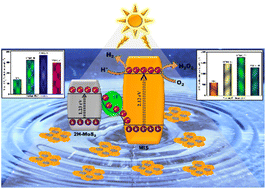Augmented photocatalysis induced by 1T-MoS2 bridged 2D/2D MgIn2S4@1T/2H-MoS2 Z-scheme heterojunction: mechanistic insights into H2O2 and H2 evolution†
Nanoscale Advances Pub Date: 2024-01-15 DOI: 10.1039/D3NA00912B
Abstract
In the realm of composite photocatalysts, the fusion of the co-catalyst effect with interfacial engineering is recognized as a potent strategy for facilitating the segregation and migration of photo-induced charge carriers. Herein, an innovative mediator-based Z-scheme hybrid, i.e. MIS@1T/2H-MoS2, has been well designed by pairing MIS with 1T/2H-MoS2via a facile hydrothermal strategy as a competent photocatalyst for H2O2 and H2 generation. The co-catalyst, i.e. metallic 1T-phase bridging between semiconducting 2H-MoS2 and MIS, serves as a solid state electron mediator in the heterostructure. Morphological findings revealed the growth of 1T/2H-MoS2 nanoflowers over MIS microflowers, verifying the close interaction between MIS and 1T/2H-MoS2. By virtue of accelerated e−/h+ pair separation and migration efficiency along with a proliferated density of active sites, the MMoS2-30 photocatalyst yields an optimum H2O2 of 35 μmol h−1 and H2 of 370 μmol h−1 (ACE of 5.9%), which is 3 and 2.7 fold higher than pristine MIS. This obvious enhancement can be attributed to photoluminescence and electrochemical aspects that substantiate the diminished charge transfer resistance along with improved charge carrier separation, representing a good example of a noble metal-free photocatalyst. The proposed Z-scheme charge transfer mechanism is aided by time-resolved photoluminescence (TRPL), XPS, radical trapping experiments, and EPR analysis. Overall, this endeavour provides advanced insights into the architecture of noble metal-free Z-scheme heterostructures, offering promising prospects in photocatalytic applications.


Recommended Literature
- [1] Hexacyclic lactam building blocks for highly efficient polymer solar cells†
- [2] Front cover
- [3] The oxidation of organic nitrogen compounds with lead tetra-acetate
- [4] Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies†‡
- [5] Contents list
- [6] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [7] Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy†
- [8] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [9] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [10] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 131159-39-2
-
CAS no.: 10277-44-8
-
CAS no.: 128221-48-7
-
CAS no.: 14651-42-4









